Epimedin C, a prenylated flavonoid glycoside, is one of the primary bioactive constituents of Herba Epimedii, a traditional Chinese medicinal herb also known as Yinyanghuo. [, , ] It is classified as a flavonol glycoside and is considered a chemical marker for Epimedium wushanense, a specific species of Herba Epimedii. [, ] Epimedin C plays a vital role in scientific research due to its diverse biological activities, making it a subject of investigation for its potential in various therapeutic areas. [, , , , ]
While specific details about the complete synthesis of Epimedin C are not readily available in the provided literature, one study describes an efficient method for preparing icariin from Epimedin C using biphasic enzymatic hydrolysis. [] This method utilizes α-L-rhamnosidase to selectively cleave the rhamnose sugar moiety from Epimedin C, resulting in the production of icariin. The reaction takes place in a biphasic system composed of butyl acetate and phosphate buffer (pH 4.5), allowing for efficient separation and recovery of icariin.
Epimedin C undergoes various chemical reactions, primarily involving modifications of its glycosidic moieties. [, , ] Enzymatic hydrolysis using α-L-rhamnosidase can remove the rhamnose sugar, converting Epimedin C to icariin. [] Additionally, metabolic processes in vivo lead to further modifications, including desugarization, dehydrogenation, hydrogenation, dehydroxylation, hydroxylation, demethylation, and glucuronidation. [, ] These reactions highlight the metabolic instability of Epimedin C and contribute to the complexity of its pharmacokinetic profile.
The mechanism of action of Epimedin C is multifaceted and depends on the specific biological process being investigated. [, , ] In some studies, Epimedin C has been shown to alleviate glucocorticoid-induced suppression of osteogenic differentiation by modulating the PI3K/AKT/RUNX2 signaling pathway, suggesting its potential in addressing glucocorticoid-induced osteoporosis. [] It has also been found to promote vascularization by inducing endothelial-like differentiation of mesenchymal stem cells C3H/10T1/2, both in vitro and in vivo. [] In the context of diabetes, Epimedin C exhibits hypoglycemic effects, potentially by modulating proteins involved in gluconeogenesis, fatty acid degradation, and antioxidant defense mechanisms. []
Epimedin C exhibits specific physical and chemical properties relevant to its research applications. Its equilibrium solubility in water at 28°C is reported as 192.66 mg/mL, while it displays higher solubility in methanol and ethanol. [] Additionally, its apparent oil/water partition coefficient (Papp) is 1.75, indicating moderate lipophilicity. [] These properties influence its solubility, absorption, and distribution in biological systems.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: